methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties
Preparation Methods
The synthesis of METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves multiple steps. The starting material, a polyfunctionalized triazole, reacts with various reagents such as β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes . The reaction conditions typically involve the use of ortho-phosphoric acid, DMF (dimethylformamide), and glacial acetic acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole ring. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
METHYL 4-[(2-{[5-METHYL-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
Ravuconazole: An antifungal agent.
Estazolam: A benzodiazepine used for its sedative properties.
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O3S/c1-13-6-4-5-7-17(13)24-14(2)22-23-20(24)28-12-18(25)21-16-10-8-15(9-11-16)19(26)27-3/h4-11H,12H2,1-3H3,(H,21,25) |
InChI Key |
FRFHSLGQODVSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.